N-(2-chlorobenzyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide
CAS No.: 625377-95-9
Cat. No.: VC21501902
Molecular Formula: C22H14Cl2F3N3OS
Molecular Weight: 496.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625377-95-9 |
|---|---|
| Molecular Formula | C22H14Cl2F3N3OS |
| Molecular Weight | 496.3g/mol |
| IUPAC Name | 2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C22H14Cl2F3N3OS/c23-15-7-5-13(6-8-15)19-9-17(22(25,26)27)16(10-28)21(30-19)32-12-20(31)29-11-14-3-1-2-4-18(14)24/h1-9H,11-12H2,(H,29,31) |
| Standard InChI Key | AWEXMVIZVBOLLR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N)Cl |
Introduction
Physical and Chemical Properties
N-(2-chlorobenzyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is characterized by several distinctive physical and chemical properties that make it relevant for various research applications. Understanding these properties is essential for researchers working with this compound.
Basic Identifiers and Properties
The compound is uniquely identified through various chemical database systems, with key identifiers and properties listed in Table 1.
Table 1: Basic Identifiers and Physical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 625377-95-9 |
| Molecular Formula | C₂₂H₁₄Cl₂F₃N₃OS |
| Molecular Weight | 496.33 g/mol |
| MDL Number | MFCD03697897 |
| Physical State | Solid |
| Storage Recommendation | Store in a cool, dry place |
This sulfanyl acetamide derivative contains multiple functional groups including chlorobenzyl, pyridine, and trifluoromethyl moieties, which contribute to its potential biological activities and chemical reactivity . The presence of these diverse functional groups offers multiple sites for potential interaction with biological targets, making it an interesting compound for medicinal chemistry investigations.
Structural Characterization
The structural complexity of N-(2-chlorobenzyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is evident from its molecular architecture, which combines several important pharmacophoric elements. The compound contains:
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A pyridine ring with multiple substitutions
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A cyano group at position 3 of the pyridine ring
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A trifluoromethyl group at position 4
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A 4-chlorophenyl substituent at position 6
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A sulfanyl acetamide linkage
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A 2-chlorobenzyl group attached to the acetamide nitrogen
These structural elements collectively contribute to the compound's chemical behavior and potential biological activity profile. The presence of halogen atoms (chlorine) and the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration in biological systems.
Synthesis and Characterization Methods
Analytical Characterization
Characterization of N-(2-chlorobenzyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide typically employs multiple analytical techniques to confirm structure and purity:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)
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High-Performance Liquid Chromatography (HPLC)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental Analysis
These techniques collectively provide comprehensive structural confirmation and purity assessment necessary for research applications. NMR spectroscopy is particularly valuable for confirming the positions of the various substituents on the pyridine ring and the connectivity of the sulfanyl acetamide linkage.
| Compound | Molecular Formula | Key Structural Difference | Potential Activity |
|---|---|---|---|
| 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide | C₂₂H₁₅ClF₃N₃OS | 3-methylphenyl vs. 2-chlorobenzyl | Not specifically reported |
| N-(4-chlorophenyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide | C₂₁H₁₂Cl₂F₃N₃OS | 4-chlorophenyl vs. 2-chlorobenzyl | Not specifically reported |
| 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-methyl-1,3-oxazol-2-yl)acetamide | C₁₉H₁₂ClF₃N₄O₂S | 4-methyl-1,3-oxazol-2-yl vs. 2-chlorobenzyl | Not specifically reported |
These structural analogs share the core pyridine ring with similar substitution patterns but differ in the nature of the amide portion of the molecule . Such structural variations can significantly impact biological activity profiles and may offer insights into structure-activity relationships within this chemical class.
Structure-Activity Relationships
Key Structural Features and Their Role
Understanding the relationship between structural features and biological activity is crucial for medicinal chemistry research. For N-(2-chlorobenzyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide, several key structural components may contribute to its potential biological profile:
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The cyano group (-CN) at position 3 of the pyridine ring may serve as a hydrogen bond acceptor in biological interactions
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The trifluoromethyl group (-CF₃) at position 4 enhances lipophilicity and may improve membrane permeability
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The 4-chlorophenyl substituent at position 6 provides additional lipophilic character
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The sulfanyl linkage (-S-) offers conformational flexibility
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The acetamide moiety (-NHCO-) can function as both hydrogen bond donor and acceptor
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The 2-chlorobenzyl group may participate in specific binding interactions through π-stacking or hydrophobic contacts
These structural elements collectively determine the compound's three-dimensional shape, electronic distribution, and physicochemical properties, all of which influence its biological behavior.
Comparison with Other Structural Analogs
Several structurally related compounds with modifications at the acetamide portion have been reported, including:
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2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
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2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
These variations in the N-substituent of the acetamide group may lead to differences in biological activity, selectivity, and pharmacokinetic properties. Systematic exploration of such structural modifications could potentially yield compounds with enhanced biological profiles for specific therapeutic applications.
Future Research Directions
Methodological Advances
Advanced computational methods could also be employed to predict potential biological targets and activities:
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Molecular docking studies to identify potential binding sites on proteins
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Quantitative structure-activity relationship (QSAR) analyses to predict biological activities
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Molecular dynamics simulations to understand conformational behavior in biological environments
These computational approaches, combined with experimental validation, could significantly accelerate research into the biological properties and potential applications of this compound.
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